3-(Fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 263.268 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, linked to a benzofuran moiety through a carbonyl group. This structural arrangement contributes to its unique chemical properties and potential biological activities.
The compound can be classified as an azetidine derivative due to the presence of the azetidine ring. Azetidines are important in medicinal chemistry as they often serve as scaffolds for drug development. The specific structure of 3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine suggests potential applications in areas such as neuropharmacology and cancer therapy, given the biological relevance of both the azetidine and benzofuran structures .
The synthesis of 3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine can be approached through several methods, primarily involving cycloaddition reactions or modifications of existing azetidine frameworks.
The compound's structure is characterized by:
The InChI key for this compound is XMJZHQCCIXRHFA-UHFFFAOYSA-N
, while its canonical SMILES representation is COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CF
. These identifiers are crucial for database searches and computational modeling.
The compound can participate in various chemical reactions, including:
The physical properties of 3-(fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine include:
Chemical properties include:
These properties are essential for determining suitable storage conditions and handling procedures in laboratory settings .
3-(Fluoromethyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)azetidine has potential applications in various scientific domains:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: